4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)-
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Overview
Description
4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.
Substitution: Various substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinecarboxylic acid derivatives with different substituents.
- Compounds with similar thioether and methoxy functional groups.
Uniqueness
4-Pyrimidinecarboxylic acid, 5-((4-methoxyphenyl)thio)-2-(methylthio)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
25818-48-8 |
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Molecular Formula |
C13H12N2O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S2/c1-18-8-3-5-9(6-4-8)20-10-7-14-13(19-2)15-11(10)12(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
ZGTVERZVINWYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)O)SC |
Origin of Product |
United States |
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